molecular formula C5H7N3O2 B14439143 2-Cyano-N-ethyl-2-(hydroxyimino)acetamide CAS No. 76104-27-3

2-Cyano-N-ethyl-2-(hydroxyimino)acetamide

Katalognummer: B14439143
CAS-Nummer: 76104-27-3
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: LVAARBLGRAOPBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-ethyl-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C5H7N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, an ethyl group, and a hydroxyimino group attached to an acetamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-ethyl-2-(hydroxyimino)acetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of buffered phosphoric acid during the reaction helps in achieving virtually quantitative yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-ethyl-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-ethyl-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-N-ethyl-2-(hydroxyimino)acetamide involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides in peptide synthesis. The compound’s pronounced acidity (pKa 4.60) helps in suppressing base-catalyzed side reactions, particularly racemization . It acts by forming stable intermediates that facilitate the formation of peptide bonds without unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-N-ethyl-2-(hydroxyimino)acetamide can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable reagent in peptide synthesis, pharmaceutical research, and industrial processes. The compound’s ability to suppress racemization and improve coupling efficiency sets it apart from other similar compounds, making it a preferred choice in many applications.

Eigenschaften

CAS-Nummer

76104-27-3

Molekularformel

C5H7N3O2

Molekulargewicht

141.13 g/mol

IUPAC-Name

2-cyano-N-ethyl-2-hydroxyiminoacetamide

InChI

InChI=1S/C5H7N3O2/c1-2-7-5(9)4(3-6)8-10/h10H,2H2,1H3,(H,7,9)

InChI-Schlüssel

LVAARBLGRAOPBS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C(=NO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.